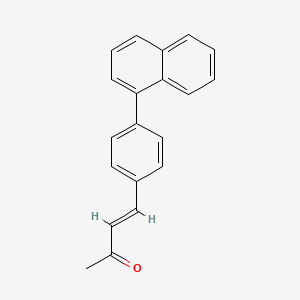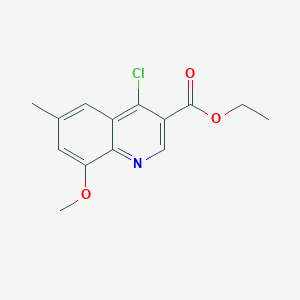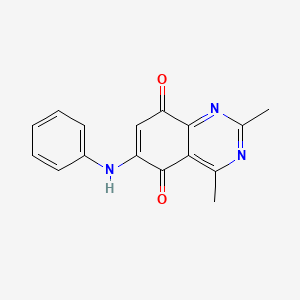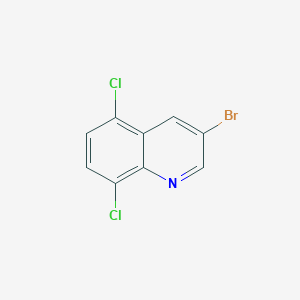
Coumarin, 3-nitro-4-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-nitro-4-piperidino-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-nitro-4-piperidino-, typically involves the nitration of coumarin followed by the introduction of the piperidino group. One common method is the nitration of coumarin using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position. The resulting 3-nitrocoumarin is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield Coumarin, 3-nitro-4-piperidino-.
Industrial Production Methods
Industrial production of Coumarin, 3-nitro-4-piperidino-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-nitro-4-piperidino-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced coumarin derivatives, and substituted coumarin derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Coumarin, 3-nitro-4-piperidino-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of Coumarin, 3-nitro-4-piperidino-, involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through pathways involved in oxidative stress, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrocoumarin: Lacks the piperidino group, resulting in different chemical and biological properties.
4-Piperidinocoumarin:
Coumarin: The parent compound, with a simpler structure and different biological activities.
Uniqueness
Coumarin, 3-nitro-4-piperidino-, is unique due to the presence of both the nitro and piperidino groups, which confer distinct chemical reactivity and biological activities. This combination enhances its potential as a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
38464-22-1 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-nitro-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
DMELURZBMAWHKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)






![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

